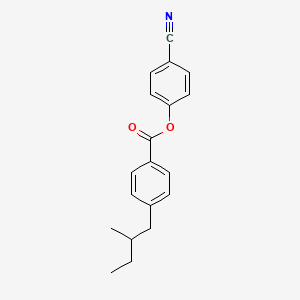
4-Cyclohepten-1-one, 2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohepten-1-one, 2,5-dimethyl- is an organic compound with the molecular formula C9H14O It is a derivative of cycloheptenone, characterized by the presence of two methyl groups at the 2 and 5 positions on the cycloheptenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohepten-1-one, 2,5-dimethyl- can be achieved through several methods. One common approach involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone. This intermediate is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst to yield 4-Cyclohepten-1-one, 2,5-dimethyl- .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohepten-1-one, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Cyclohepten-1-one, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclohepten-1-one, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 4,5-dimethyl-: Similar in structure but with a six-membered ring.
4,4-Dimethyl-2-cyclopenten-1-one: Features a five-membered ring and different substitution pattern.
2-Cyclohepten-1-one: Lacks the methyl groups present in 4-Cyclohepten-1-one, 2,5-dimethyl-.
Uniqueness
4-Cyclohepten-1-one, 2,5-dimethyl- is unique due to its seven-membered ring structure and specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
72272-31-2 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,5-dimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-3-5-8(2)9(10)6-4-7/h3,8H,4-6H2,1-2H3 |
Clave InChI |
JXCRGNLCWCFASJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
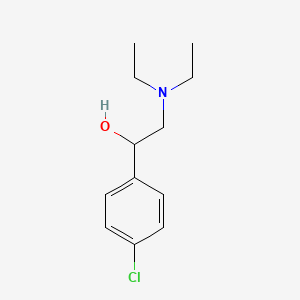
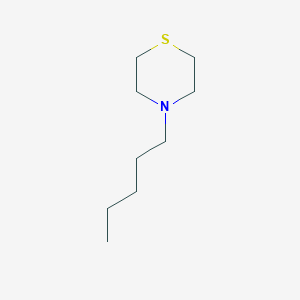
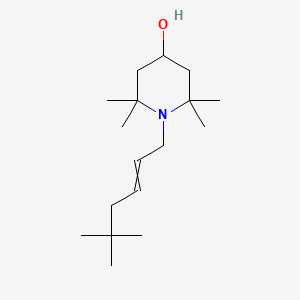
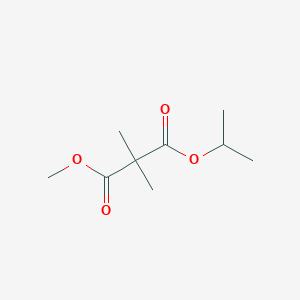
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)

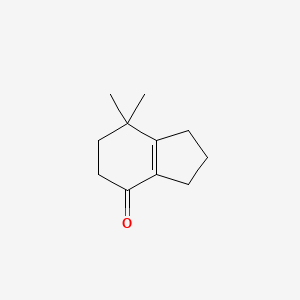
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)
